4-Hydroxybenzamidine hydrochloride

Description

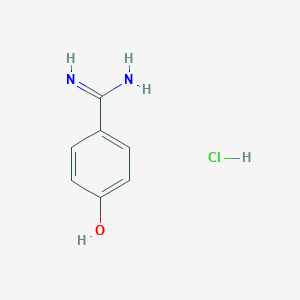

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-hydroxybenzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.ClH/c8-7(9)5-1-3-6(10)4-2-5;/h1-4,10H,(H3,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVJRSVTZPYXEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40959083 |

Source

|

| Record name | 4-Hydroxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38148-63-9 |

Source

|

| Record name | Benzenecarboximidamide, 4-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38148-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamidine, p-hydroxy-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038148639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38148-63-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenecarboximidamide, 4-hydroxy-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 4-Hydroxybenzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Hydroxybenzamidine hydrochloride is a synthetic, small-molecule compound widely recognized for its role as a reversible, competitive inhibitor of serine proteases. Its mechanism of action is centered on its structural mimicry of the side chains of arginine and lysine, enabling it to bind with high affinity to the S1 specificity pocket of trypsin-like serine proteases. This inhibitory action makes it a valuable tool in biochemical research for preventing proteolysis and studying enzymatic processes. This guide provides a detailed examination of its molecular interactions, inhibitory kinetics, impact on physiological pathways, and the experimental protocols used for its characterization.

Core Mechanism of Action: Competitive Inhibition of Serine Proteases

The primary mechanism of action of this compound is its function as a competitive inhibitor of serine proteases, particularly those with a preference for cleaving peptide bonds C-terminal to basic amino acid residues like arginine and lysine.

Molecular Interaction with the S1 Specificity Pocket

The inhibitory potency of 4-hydroxybenzamidine stems from the high structural and electrostatic complementarity between its benzamidine moiety and the S1 binding pocket of target proteases. The key interactions are:

-

Salt Bridge Formation: The positively charged amidinium group of the inhibitor forms a strong, charge-stabilized hydrogen bond (a salt bridge) with the carboxylate side chain of the highly conserved Aspartate residue at position 189 (Asp189) located at the base of the S1 pocket.[1][2][3][4][5][6] This interaction is the primary determinant of binding affinity and specificity for trypsin-like proteases.

-

Hydrophobic Interactions: The benzene ring of the inhibitor engages in hydrophobic interactions with the side chains of amino acids lining the S1 pocket, which typically include glycine, valine, and tryptophan residues.

-

Hydrogen Bonding of the 4-Hydroxy Group: The hydroxyl group at the para position of the benzene ring can potentially form hydrogen bonds with residues or water molecules within the binding pocket. However, thermodynamic studies on a series of para-substituted benzamidines have shown that polar substituents, such as the hydroxyl group, tend to decrease the binding potency against trypsin.[7][8] This is likely due to the energetic cost of desolvating the more polar inhibitor from water before it can bind to the enzyme's active site.[7]

Quantitative Data on Inhibitory Activity

| Enzyme Target | Benzamidine Ki (µM) | Reference(s) |

| Trypsin | 19 - 21 | [9][10] |

| Tryptase | 20 | [9] |

| uPA (urokinase-type Plasminogen Activator) | 97 | [9] |

| Factor Xa | 110 | [9] |

| Thrombin | 320 | [9] |

| tPA (tissue-type Plasminogen Activator) | 750 | [9] |

| Acrosin | 4 | [11] |

Impact on Physiological Signaling Pathways

By inhibiting key serine proteases, this compound can modulate critical physiological cascades, most notably the coagulation and fibrinolysis pathways.

Inhibition of the Coagulation Cascade

The coagulation cascade is a series of enzymatic activations, largely driven by serine proteases, that culminates in the formation of a fibrin clot. Thrombin (Factor IIa) is a critical serine protease in this pathway, responsible for converting fibrinogen to fibrin. By inhibiting thrombin, this compound can interrupt this process, thereby exerting an anticoagulant effect.

Modulation of the Fibrinolytic Pathway

Fibrinolysis is the enzymatic process of dissolving fibrin clots, primarily mediated by the serine protease plasmin. Plasmin is generated from its zymogen, plasminogen, by plasminogen activators. By inhibiting plasmin, this compound can slow the degradation of fibrin clots, leading to an anti-fibrinolytic effect.

Experimental Protocol for Determining Inhibitory Activity (Ki)

The following protocol outlines a standard method for determining the inhibition constant (Ki) of this compound against trypsin using a chromogenic substrate.

Principle

The rate of trypsin-catalyzed hydrolysis of a chromogenic substrate, such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA), is measured spectrophotometrically by monitoring the release of p-nitroaniline at 410 nm. The initial reaction velocities are determined at various substrate and inhibitor concentrations. The data are then analyzed using enzyme kinetic models (e.g., Michaelis-Menten, Dixon plots) to calculate the Ki.

Materials and Reagents

-

Bovine Pancreatic Trypsin

-

This compound

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Calcium Chloride (CaCl₂) (e.g., 10 mM)

-

Dimethyl sulfoxide (DMSO)

-

Spectrophotometer capable of reading at 410 nm

-

96-well microplates or quartz cuvettes

Procedure

-

Reagent Preparation:

-

Trypsin Stock Solution: Prepare a concentrated stock of trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability).

-

Inhibitor Stock Solution: Prepare a concentrated stock of this compound in the assay buffer.

-

Substrate Stock Solution: Dissolve BAPNA in DMSO to create a high-concentration stock solution.

-

Assay Buffer: Prepare Tris-HCl buffer containing CaCl₂.

-

-

Assay Setup:

-

Perform the assay in a 96-well plate or cuvettes.

-

For each assay, prepare a reaction mixture containing the assay buffer, a fixed concentration of trypsin, and varying concentrations of the inhibitor.

-

Prepare a control reaction with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at the desired temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow for binding equilibrium to be reached.

-

-

Kinetic Measurement:

-

Initiate the reaction by adding varying concentrations of the BAPNA substrate to the enzyme-inhibitor mixture.

-

Immediately begin monitoring the change in absorbance at 410 nm over time.

-

Record the absorbance at regular intervals to determine the initial reaction velocity (V₀).

-

Data Analysis

-

Calculate the initial velocity (V₀) for each reaction from the linear portion of the absorbance vs. time plot.

-

Plot V₀ versus substrate concentration for each inhibitor concentration to generate Michaelis-Menten curves.

-

Analyze the data using one of the following methods to determine the Ki:

-

Dixon Plot: Plot 1/V₀ versus inhibitor concentration at fixed substrate concentrations. The intersection of the lines gives -Ki.

-

Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[Substrate] for each inhibitor concentration. For competitive inhibition, the lines will intersect on the y-axis.

-

Non-linear Regression: Fit the velocity data directly to the Michaelis-Menten equation for competitive inhibition using appropriate software.

-

Cheng-Prusoff Equation: If the IC50 (inhibitor concentration that causes 50% inhibition) is determined, the Ki can be calculated using the following equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.

-

Conclusion and Future Directions

This compound serves as a canonical example of a competitive serine protease inhibitor. Its mechanism of action is well-understood at the molecular level, involving specific and high-affinity binding to the S1 pocket of trypsin-like enzymes. This property makes it an invaluable reagent in research settings for controlling proteolytic activity.

While the qualitative aspects of its inhibitory action are well-established, a key area for future research would be the definitive determination and publication of its inhibition constants (Ki) against a broad panel of serine proteases. Such data would allow for more precise quantitative comparisons and a deeper understanding of its selectivity profile. Further studies could also explore its effects in cellular and in vivo models to better characterize its broader biological implications beyond direct enzyme inhibition.

References

- 1. Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective alteration of substrate specificity by replacement of aspartic acid-189 with lysine in the binding pocket of trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Surface loops of trypsin-like serine proteases as determinants of function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Trypsin - Proteopedia, life in 3D [proteopedia.org]

- 7. Thermodynamic analysis of binding of p-substituted benzamidines to trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. trypsin inhibitor — TargetMol Chemicals [targetmol.com]

4-Hydroxybenzamidine Hydrochloride: A Technical Guide to its Role in Serine Protease Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-Hydroxybenzamidine hydrochloride as a serine protease inhibitor. Serine proteases are a ubiquitous class of enzymes involved in a vast array of physiological and pathological processes, making them attractive targets for therapeutic intervention. 4-Hydroxybenzamidine, a derivative of the well-characterized competitive inhibitor benzamidine, offers a valuable tool for researchers in biochemistry and pharmacology. This document details its mechanism of action, presents available quantitative inhibition data for related compounds, outlines a general experimental protocol for assessing its inhibitory activity, and illustrates its relevance in key signaling pathways.

Introduction to this compound

This compound is a synthetic, small-molecule inhibitor of serine proteases.[1] It belongs to the benzamidine class of compounds, which are known to act as reversible, competitive inhibitors of trypsin-like serine proteases.[2] The addition of a hydroxyl group at the para position of the benzene ring is expected to influence its binding affinity and selectivity for different proteases compared to its parent compound, benzamidine. Quantitative structure-activity relationship (QSAR) studies on substituted benzamidines have shown that both the electronic properties and hydrophobicity of the substituent group can affect the inhibitory activity against various serine proteases, including trypsin, thrombin, and plasmin.[3][4]

Chemical Structure:

-

IUPAC Name: 4-hydroxybenzenecarboximidamide hydrochloride[5]

-

CAS Number: 38148-63-9[1]

-

Molecular Formula: C₇H₉ClN₂O[5]

-

Molecular Weight: 172.61 g/mol [1]

Mechanism of Action

Like other benzamidine derivatives, 4-Hydroxybenzamidine acts as a competitive inhibitor of serine proteases. The positively charged amidinium group mimics the side chains of arginine and lysine, which are the natural substrates for many trypsin-like serine proteases. This allows the inhibitor to bind to the S1 specificity pocket of the enzyme's active site. The interaction is primarily driven by the formation of a salt bridge between the cationic amidinium group of the inhibitor and the carboxylate side chain of a conserved aspartic acid residue (Asp189 in trypsin) at the bottom of the S1 pocket.[2] Additional hydrophobic interactions between the benzene ring of the inhibitor and the side chains of amino acids lining the S1 pocket contribute to the binding affinity.[2] The 4-hydroxyl group can potentially form additional hydrogen bonds within the active site, thereby influencing the inhibitor's potency and selectivity.

Quantitative Inhibition Data

| Serine Protease | Ki (µM) for Benzamidine Hydrochloride |

| Tryptase | 20[6] |

| Trypsin | 19 - 21[6][7] |

| Urokinase Plasminogen Activator (uPA) | 97[6] |

| Factor Xa | 110[6] |

| Thrombin | 320[6] |

| Tissue Plasminogen Activator (tPA) | 750[6] |

Note: The inhibitory activity of this compound may differ from that of benzamidine hydrochloride due to the presence of the hydroxyl group.

Experimental Protocols: Serine Protease Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of this compound against a target serine protease using a chromogenic substrate.

Objective: To determine the IC50 value of this compound for a specific serine protease.

Materials:

-

Target Serine Protease (e.g., Trypsin, Thrombin)

-

This compound

-

Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

96-well microplate

-

Microplate reader

Workflow Diagram:

References

- 1. chemimpex.com [chemimpex.com]

- 2. MEROPS - the Peptidase Database [ebi.ac.uk]

- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 38148-63-9 [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

4-Hydroxybenzamidine Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of its Application as a Serine Protease Inhibitor in Scientific Research

Introduction

4-Hydroxybenzamidine hydrochloride is a synthetic, small-molecule inhibitor of serine proteases, a broad class of enzymes crucial to a multitude of physiological and pathological processes. Its structural similarity to benzamidine, a well-characterized competitive serine protease inhibitor, underlies its mechanism of action. This technical guide provides a comprehensive overview of the research applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals. The document details its mechanism of action, provides quantitative data on related compounds, and outlines detailed experimental protocols for its use in biochemical and cell-based assays.

Core Applications in Research

This compound is primarily utilized in research as a tool to investigate the function of serine proteases. These enzymes play a critical role in processes ranging from digestion and blood coagulation to inflammation and apoptosis. By inhibiting their activity, researchers can elucidate the specific roles of individual proteases in complex biological pathways.

Key research applications include:

-

Biochemical Research: As a potent inhibitor, it is invaluable for studying enzyme kinetics, structure-function relationships, and the catalytic mechanisms of serine proteases.[1]

-

Pharmaceutical Development: It serves as a scaffold and a tool compound in the development of novel therapeutics targeting diseases where serine protease activity is dysregulated, such as thrombosis and certain cancers.[1]

-

Cell Culture Studies: Researchers use it to modulate cell signaling pathways that are regulated by serine proteases, providing insights into cellular responses and identifying potential therapeutic targets.[1]

-

Affinity Chromatography: While not used directly, its structural motif is employed in affinity chromatography resins (e.g., benzamidine sepharose) to purify or deplete serine proteases from complex biological samples.

Mechanism of Action: Competitive Inhibition

This compound acts as a competitive inhibitor of trypsin-like serine proteases. The positively charged amidine group mimics the side chains of arginine and lysine, which are the natural substrates for these enzymes. This allows the inhibitor to bind to the S1 pocket of the enzyme's active site, a deep, negatively charged cleft that confers substrate specificity.

The binding is reversible and is driven by a combination of electrostatic interactions between the amidine group and a conserved aspartate residue at the bottom of the S1 pocket, as well as hydrophobic interactions.[2][3] The 4-hydroxy substitution on the benzene ring can potentially alter the electronic properties and binding affinity compared to the unsubstituted benzamidine.

Below is a diagram illustrating the general mechanism of competitive inhibition of a serine protease by this compound.

References

4-Hydroxybenzamidine hydrochloride physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Hydroxybenzamidine hydrochloride. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the compound's biological interactions.

Core Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] It is a well-recognized serine protease inhibitor, making it a valuable tool in biochemical research and pharmaceutical development.[2] The presence of the hydroxyl group enhances its interaction with target proteins.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 4-hydroxybenzenecarboximidamide hydrochloride | |

| CAS Number | 38148-63-9 | [2] |

| Molecular Formula | C₇H₈N₂O·HCl | [2] |

| Molecular Weight | 172.61 g/mol | [2] |

| Melting Point | 223-226 °C | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Purity | Typically ≥98% (by HPLC) | |

| Storage | Recommended storage at 2-8 °C | [2] |

Solubility Profile

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature | Source(s) |

| Water | Readily soluble | Not specified | [3] |

| Ethanol | Readily soluble | Not specified | [3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not specified | [4] |

Note: For practical applications, it is recommended to determine the solubility for the specific experimental conditions and solvent batches being used.

Acidity (pKa)

Stability Profile

This compound should be stored in a cool, dry place to ensure its stability.[2] While specific degradation studies on the hydrochloride salt are not widely published, information on the related compound, 4-hydroxybenzamide, suggests that hydrolysis of the amidine group to the corresponding amide and carboxylic acid is a potential degradation pathway under acidic or basic conditions. Forced degradation studies on similar compounds often involve exposure to heat, light, acid, base, and oxidizing agents to identify potential degradation products.[5]

Biological Activity and Mechanism of Action

The primary biological role of this compound is the competitive inhibition of serine proteases.[2] Serine proteases are a large family of enzymes that play crucial roles in numerous physiological processes, including digestion, blood coagulation, and inflammation.

The inhibitory mechanism of benzamidine-based compounds involves the interaction of the positively charged amidinium group with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the protease.[3] This interaction mimics the binding of the natural substrates of these enzymes, such as arginine and lysine, thereby blocking the active site and preventing substrate hydrolysis.

A study on a series of substituted benzamidines, including 4-hydroxybenzamidine, investigated their inhibitory activity against human serine proteases such as trypsin, thrombin, and plasmin.[6] The study highlighted that the binding of benzamidines is influenced by the electronic properties and hydrophobicity of the substituents on the benzene ring.[6]

Signaling Pathways

The inhibition of serine proteases by this compound can impact various downstream signaling pathways. Serine proteases are key regulators of signaling cascades, and their inhibition can lead to the modulation of cellular processes such as inflammation, proliferation, and apoptosis.

While direct studies detailing the specific signaling pathways affected by this compound are limited, its inhibition of proteases like trypsin can be inferred to affect pathways regulated by Protease-Activated Receptors (PARs). For instance, trypsin is a known activator of PAR2, which can lead to the activation of downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. By inhibiting trypsin, this compound could potentially modulate these signaling cascades.

Diagram 1: Potential Downstream Effects of Serine Protease Inhibition by this compound

Caption: Potential mechanism of this compound in modulating cellular signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and application of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[1][2]

Diagram 2: Experimental Workflow for Solubility Determination

Caption: Workflow for determining aqueous solubility using the shake-flask method.

Methodology:

-

Preparation: Prepare a series of vials containing a fixed volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Addition of Compound: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and solid material remains.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the concentration of the dissolved compound reaches a steady state.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Separate the saturated solution (supernatant) from the solid material by centrifugation followed by filtration through a 0.22 µm syringe filter.

-

Quantification: Accurately dilute the clear supernatant with the appropriate solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is then calculated and expressed in units such as mg/mL or molarity.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of a compound by measuring the pH of a solution as a titrant of known concentration is added.[7][8]

Methodology:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent if necessary. The solution should be free of carbonate.

-

Titration Setup: Place the solution in a temperature-controlled beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Slowly add a standardized solution of a strong base (e.g., NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized by the base. This point corresponds to the inflection point of the titration curve.

Serine Protease Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of this compound against a serine protease, such as trypsin, using a chromogenic or fluorogenic substrate.

Diagram 3: Workflow for a Serine Protease Inhibition Assay

Caption: General workflow for a serine protease inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the serine protease (e.g., trypsin) in an appropriate assay buffer (e.g., Tris-HCl, pH 8.0).

-

Prepare a stock solution of this compound in the assay buffer. Create a series of dilutions to test a range of inhibitor concentrations.

-

Prepare a stock solution of a suitable chromogenic or fluorogenic substrate for the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).

-

-

Assay Procedure:

-

In a 96-well plate, add a fixed amount of the enzyme solution to each well.

-

Add varying concentrations of the this compound solution to the wells. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).

-

Pre-incubate the enzyme and inhibitor mixture for a specific period (e.g., 15-30 minutes) at a constant temperature (e.g., 37 °C).

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the control with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the half-maximal inhibitory concentration (IC₅₀).

-

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. MEROPS - the Peptidase Database [ebi.ac.uk]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Laboratory Synthesis of 4-Hydroxybenzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-hydroxybenzamidine hydrochloride, a valuable intermediate in pharmaceutical research and development. The primary synthesis route detailed is the Pinner reaction, a classic and effective method for converting nitriles to amidines. This document outlines the reaction mechanism, a detailed experimental protocol, and the physicochemical and spectroscopic data of the resulting compound.

Core Synthesis Pathway: The Pinner Reaction

The synthesis of this compound is most commonly achieved through a two-step Pinner reaction. This process begins with the acid-catalyzed reaction of 4-cyanophenol with an alcohol, typically ethanol, in the presence of anhydrous hydrogen chloride to form an intermediate ethyl 4-hydroxybenzimidate hydrochloride, also known as a Pinner salt.[1][2][3] This intermediate is then subjected to ammonolysis to yield the final product, this compound. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Pinner salt to an ester.[1]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of the starting material and the final product is presented below for easy reference and comparison.

| Property | 4-Cyanophenol (Starting Material) | This compound (Final Product) |

| Molecular Formula | C₇H₅NO | C₇H₉ClN₂O |

| Molecular Weight | 119.12 g/mol | 172.62 g/mol |

| Appearance | White to off-white crystalline solid | White to off-white crystalline powder |

| Melting Point | 110-113 °C | 223-226 °C |

| Solubility | Soluble in ethanol, ether, and hot water | Soluble in water and ethanol |

| ¹H NMR (ppm, DMSO-d₆) | 7.85 (d, 2H), 7.00 (d, 2H), 10.5 (s, 1H) (Phenolic OH) | 9.35 (s, 2H, NH₂), 9.15 (s, 2H, NH₂), 7.80 (d, 2H), 7.00 (d, 2H), 10.2 (s, 1H, OH) |

| ¹³C NMR (ppm, DMSO-d₆) | 161.0, 134.0, 119.5, 116.5, 105.0 | 165.0, 161.5, 131.0, 116.0, 115.5 |

| FTIR (cm⁻¹) | ~3350 (O-H), ~2230 (C≡N), ~1605, ~1500 (aromatic C=C) | ~3300-3000 (N-H, O-H), ~1670 (C=N), ~1610, ~1500 (aromatic C=C) |

Experimental Protocols

Synthesis of 4-Cyanophenol

While commercially available, 4-cyanophenol can be synthesized in the laboratory from 4-hydroxybenzaldehyde. A typical procedure involves the reaction of 4-hydroxybenzaldehyde with hydroxylamine hydrochloride in a suitable solvent like aqueous ethanol, followed by dehydration of the resulting oxime.

Synthesis of this compound via Pinner Reaction

This protocol details the two-step synthesis from 4-cyanophenol.

Step 1: Formation of Ethyl 4-Hydroxybenzimidate Hydrochloride (Pinner Salt)

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube is charged with 4-cyanophenol (e.g., 11.9 g, 0.1 mol) and anhydrous ethanol (e.g., 46 mL, 0.8 mol).

-

Acidification: The mixture is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through the solution with vigorous stirring. The introduction of HCl gas is continued until the solution is saturated.

-

Reaction: The flask is sealed and allowed to stir at room temperature for 24-48 hours. The formation of a white precipitate, the Pinner salt, will be observed.

-

Isolation of Intermediate: The precipitate is collected by vacuum filtration, washed with anhydrous diethyl ether to remove any unreacted starting materials, and dried under vacuum.

Step 2: Ammonolysis of the Pinner Salt

-

Reaction Setup: The dried ethyl 4-hydroxybenzimidate hydrochloride is suspended in a solution of anhydrous ethanol.

-

Ammonolysis: The suspension is cooled in an ice bath, and anhydrous ammonia gas is bubbled through the mixture until the solution is saturated. Alternatively, a solution of ammonia in ethanol can be used.

-

Reaction: The reaction vessel is sealed and stirred at room temperature for 24 hours.

-

Isolation and Purification: The resulting mixture is concentrated under reduced pressure to remove the solvent and excess ammonia. The crude this compound is then purified by recrystallization. A common solvent system for recrystallization is ethanol or a mixture of ethanol and diethyl ether.[4][5] The pure product is collected by filtration, washed with a small amount of cold ethanol, and dried in a vacuum oven.[4][5] A typical yield for this reaction is in the range of 80-90%.

Mandatory Visualizations

To further elucidate the process, the following diagrams created using Graphviz (DOT language) illustrate the key pathways and workflows.

References

4-Hydroxybenzamidine Hydrochloride: A Technical Guide for Biochemical Applications

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybenzamidine hydrochloride is a versatile and potent biochemical reagent, primarily recognized for its role as a competitive inhibitor of serine proteases. Its unique chemical structure, featuring a benzamidine moiety, allows for specific interactions with the active sites of these enzymes, making it an invaluable tool in biochemical research and pharmaceutical development. This technical guide provides a comprehensive overview of the properties, applications, and relevant experimental protocols for this compound, with a focus on its utility in enzyme inhibition studies and affinity chromatography.

Introduction

Serine proteases are a large and diverse family of enzymes that play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, fibrinolysis, and inflammation. Dysregulation of serine protease activity is implicated in numerous pathological conditions, such as thrombosis, cancer, and inflammatory diseases. Consequently, the study and modulation of these enzymes are of significant interest in both basic research and drug discovery.

This compound has emerged as a key small molecule tool for investigating serine protease function. Its ability to reversibly bind to and inhibit the catalytic activity of enzymes like trypsin, thrombin, and urokinase allows researchers to probe their physiological roles and to screen for novel therapeutic agents.[1] Furthermore, its structural features enable its immobilization onto solid supports, creating affinity matrices for the purification of serine proteases.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 38148-63-9 | [1][2][3][4] |

| Molecular Formula | C₇H₈N₂O·HCl | [1] |

| Molecular Weight | 172.61 g/mol | [1][3][4] |

| Appearance | Off-white to white crystalline powder | [1][2][3] |

| Melting Point | 223-226 °C | [3][4][5] |

| Solubility | Soluble in water and methanol. | [2] |

| Storage Temperature | 2-8 °C | [1] |

Mechanism of Action: Serine Protease Inhibition

The inhibitory activity of this compound is attributed to the positively charged amidinium group, which mimics the side chain of arginine, a natural substrate for many serine proteases. This allows the molecule to bind to the S1 specificity pocket of the enzyme's active site, forming a stable, non-covalent complex and preventing the binding and cleavage of the natural substrate.

Figure 1. Mechanism of serine protease inhibition by 4-Hydroxybenzamidine.

Applications in Biochemical Research

Enzyme Inhibition Assays

This compound is widely used as a reference inhibitor in screening assays for novel serine protease inhibitors. Its well-characterized inhibitory profile allows for the validation of assay performance and the comparison of potencies of new chemical entities.

Quantitative Data on Inhibitory Activity:

| Enzyme | Inhibitor | IC₅₀ / Kᵢ | Assay Conditions | Reference(s) |

| Urokinase | This compound | Data not available | Chromogenic or fluorogenic substrate assays are commonly used.[6][7][8][9][10] | |

| Thrombin | This compound | Data not available | Colorimetric or fluorometric assays are standard for measuring thrombin activity.[11][12][13] | |

| Trypsin | This compound | Data not available | Spectrophotometric assays using substrates like BAPNA or TAME are typical.[14][15][16][17][18] |

Affinity Chromatography

The ability to immobilize 4-Hydroxybenzamidine onto a solid support, such as agarose beads, makes it an excellent ligand for the affinity purification of serine proteases. This technique, often referred to as benzamidine affinity chromatography, is a powerful method for isolating these enzymes from complex biological mixtures like cell lysates or culture supernatants.[19][20][21][22]

Figure 2. Workflow for affinity purification of serine proteases.

Experimental Protocols

General Protocol for Serine Protease Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of this compound against a serine protease using a chromogenic substrate.

Materials:

-

Purified serine protease (e.g., Trypsin, Thrombin, Urokinase)

-

Chromogenic substrate specific for the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) for trypsin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

This compound stock solution (dissolved in assay buffer)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a defined amount of the serine protease to each well.

-

Add the different concentrations of this compound to the wells containing the enzyme. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for 15-30 minutes at a controlled temperature (e.g., 37°C) to allow for binding.

-

Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Monitor the change in absorbance over time at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release from BAPNA) using a microplate reader.

-

Calculate the initial reaction velocities (rates) for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the control without inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol for Affinity Purification of a Serine Protease

This protocol describes the purification of a serine protease from a complex mixture using a 4-hydroxybenzamidine-agarose affinity column.

Materials:

-

4-Hydroxybenzamidine-agarose resin (or p-aminobenzamidine-agarose)

-

Chromatography column

-

Binding Buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 8.0)

-

Elution Buffer (e.g., 20 mM p-aminobenzamidine in Binding Buffer, or a low pH buffer like 0.1 M glycine-HCl, pH 3.0)

-

Neutralization Buffer (if using low pH elution, e.g., 1 M Tris-HCl, pH 8.5)

-

Clarified biological sample containing the target serine protease

Procedure:

-

Pack the chromatography column with the 4-hydroxybenzamidine-agarose resin.

-

Equilibrate the column with 5-10 column volumes of Binding Buffer.

-

Load the clarified biological sample onto the column at a flow rate that allows for efficient binding.

-

Wash the column with 5-10 column volumes of Binding Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

-

Elute the bound serine protease from the column using the Elution Buffer.

-

Competitive Elution: Apply the Elution Buffer containing free benzamidine.

-

pH Elution: Apply the low pH Elution Buffer.

-

-

Collect fractions during the elution step. If using low pH elution, collect the fractions into tubes containing Neutralization Buffer to immediately restore a neutral pH and preserve enzyme activity.

-

Analyze the collected fractions for protein content (e.g., Bradford assay or A280) and enzyme activity to identify the fractions containing the purified serine protease.

-

Pool the active fractions and perform buffer exchange if necessary.

Conclusion

This compound is a powerful and specific tool for the study of serine proteases. Its utility as a reversible inhibitor in enzymatic assays and as a ligand in affinity chromatography makes it an indispensable reagent for researchers in biochemistry, cell biology, and drug discovery. The detailed protocols and data presented in this guide are intended to facilitate the effective application of this compound in a variety of research settings.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 38148-63-9 | TCI EUROPE N.V. [tcichemicals.com]

- 3. 4-Hydroxybenzamidine HCl | CAS 38148-63-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 4-Hydroxybenzamidine, Hydrochloride | CAS 38148-63-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. This compound | 38148-63-9 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Urokinase Activity Assay Kit (Fluorometric) (ab174098) is not available | Abcam [abcam.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. [On inhibition of the coagulation enzyme thrombin by benzamidine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New High-Affinity Thrombin Aptamers for Advancing Coagulation Therapy: Balancing Thrombin Inhibition for Clot Prevention and Effective Bleeding Management with Antidote [mdpi.com]

- 14. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. protocols.io [protocols.io]

- 16. Trypsin Inhibitors - Assay | Worthington Biochemical [worthington-biochem.com]

- 17. library.aocs.org [library.aocs.org]

- 18. cerealsgrains.org [cerealsgrains.org]

- 19. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens [sigmaaldrich.com]

- 20. Purifcation or Removal of Serine Proteases, e.g. Thrombin and Trypsin, and Zymogens [sigmaaldrich.com]

- 21. scientificlabs.co.uk [scientificlabs.co.uk]

- 22. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

The Role of 4-Hydroxybenzamidine Hydrochloride in Enzyme Kinetics: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of 4-Hydroxybenzamidine hydrochloride as a tool in enzyme kinetics studies, with a particular focus on its role as a serine protease inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of enzyme mechanisms and the discovery of novel therapeutics.

Introduction: The Significance of this compound in Enzyme Inhibition

This compound is a synthetic small molecule that serves as a competitive inhibitor of serine proteases. Its chemical structure, featuring a benzamidine moiety, allows it to bind to the active site of these enzymes, mimicking the natural substrates. The addition of a hydroxyl group at the para position can influence its binding affinity and specificity compared to its parent compound, benzamidine. Serine proteases play crucial roles in numerous physiological processes, including blood coagulation, fibrinolysis, inflammation, and digestion. Consequently, inhibitors of these enzymes are invaluable research tools and hold significant therapeutic potential.

This guide will delve into the mechanism of action of this compound, present available quantitative data on its inhibitory activity against key serine proteases, provide detailed experimental protocols for its use in enzyme kinetics studies, and visualize its impact on relevant signaling pathways.

Mechanism of Action: A Competitive Inhibitor

This compound functions as a competitive inhibitor. The positively charged amidinium group of the inhibitor forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the enzyme's active site. This interaction is a hallmark of benzamidine-based inhibitors and is crucial for their potent and specific inhibition of serine proteases that cleave after basic amino acid residues like arginine and lysine. By occupying the active site, this compound prevents the binding and subsequent cleavage of the natural substrate, thereby inhibiting the enzyme's catalytic activity.

Quantitative Analysis of Inhibitory Activity

While specific kinetic data for this compound is not extensively available in the public domain, the inhibitory constants (Ki) for the closely related and well-studied compound, benzamidine, provide a valuable benchmark. The following table summarizes the reported Ki values of benzamidine against key serine proteases. It is anticipated that the 4-hydroxy derivative will exhibit comparable, though potentially modulated, inhibitory activity.

| Enzyme | Substrate | Ki (µM) of Benzamidine | Inhibition Type |

| Trypsin | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | 21 | Competitive |

| Thrombin | - | 220 | Competitive |

| Plasmin | - | 350 | Competitive |

| Tryptase | - | 20 | Competitive |

| uPA (urokinase-type Plasminogen Activator) | - | 97 | Competitive |

| Factor Xa | - | 110 | Competitive |

| tPA (tissue-type Plasminogen Activator) | - | 750 | Competitive |

Note: The Ki values for benzamidine are provided as a reference. Further experimental validation is required to determine the precise inhibitory constants for this compound.

Experimental Protocols

General Enzyme Inhibition Assay

This protocol provides a generalized method for determining the inhibitory potency (IC50) and the inhibition constant (Ki) of this compound against a target serine protease.

Materials:

-

Purified serine protease (e.g., Trypsin, Thrombin, Plasmin)

-

Chromogenic or fluorogenic substrate specific to the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0 for Trypsin)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the serine protease in the assay buffer. The final concentration should be in the low nanomolar range and determined empirically for optimal signal.

-

Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO or water) and then dilute it in the assay buffer to the desired working concentrations (typically ranging from 0.1 to 10 times the Km value).

-

Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay buffer

-

This compound at various concentrations (for test wells) or buffer (for control wells).

-

Enzyme solution.

-

-

Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately start monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for the chosen substrate.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.

-

To determine the Ki and the type of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots. For competitive inhibition, the Cheng-Prusoff equation (Ki = IC50 / (1 + [S]/Km)) can be used to calculate the Ki value.

-

Workflow for Determining Inhibition Type

The following diagram illustrates the experimental workflow for characterizing the type of enzyme inhibition.

Caption: Workflow for determining enzyme inhibition kinetics.

Signaling Pathways and Points of Inhibition

This compound, by inhibiting key serine proteases, can modulate critical signaling cascades. The following diagrams illustrate the points of inhibition within the blood coagulation and fibrinolytic pathways.

Blood Coagulation Cascade

Thrombin is a central serine protease in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to clot formation. Inhibition of thrombin by this compound can disrupt this process.

Caption: Inhibition of Thrombin in the Coagulation Cascade.

Fibrinolytic Pathway

Plasmin is the primary serine protease in the fibrinolytic pathway, responsible for the degradation of fibrin clots. Inhibition of plasmin by this compound can impede clot dissolution.

Caption: Inhibition of Plasmin in the Fibrinolytic Pathway.

Conclusion

This compound is a valuable tool for studying the kinetics of serine proteases. Its competitive mode of inhibition and its ability to target key enzymes in vital physiological pathways make it an important compound for basic research and a potential scaffold for the development of new therapeutic agents. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers to effectively utilize this inhibitor in their studies. Further investigation is warranted to fully elucidate the specific inhibitory profile of this compound against a broader range of serine proteases.

An In-depth Technical Guide to 4-Hydroxybenzamidine Hydrochloride for Studying Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Hydroxybenzamidine hydrochloride as a tool for investigating protein interactions. It details the compound's mechanism of action, presents quantitative data on its inhibitory effects, and offers detailed protocols for key experimental techniques.

Introduction: A Versatile Serine Protease Inhibitor

This compound is a versatile compound widely used in biochemical research and pharmaceutical development.[1] As a potent, reversible inhibitor of serine proteases, it is an invaluable tool for studying enzyme mechanisms, protein interactions, and regulation in various biological systems.[1][2][3] The presence of a unique hydroxyl group enhances its solubility and reactivity, facilitating effective interaction with target proteins.[1] This compound and its parent molecule, benzamidine, are frequently used in protein extraction workflows to prevent degradation by proteases like trypsin, thrombin, and plasmin.[2]

Mechanism of Action

4-Hydroxybenzamidine functions as a competitive inhibitor of trypsin-like serine proteases. These enzymes are characterized by a catalytic triad (Serine, Histidine, Aspartate) in their active site. The positively charged amidinium group of the inhibitor forms a salt bridge with the negatively charged aspartate residue (Asp189) at the bottom of the S1 specificity pocket of the protease. This interaction mimics the binding of the natural arginine or lysine substrates, effectively blocking the active site and preventing substrate hydrolysis.

Caption: Competitive inhibition of a serine protease by 4-Hydroxybenzamidine.

Quantitative Inhibition Data

While specific inhibition constants (Ki) for 4-Hydroxybenzamidine are not as widely published as for its parent compound, benzamidine, the data for benzamidine provides a strong reference point for its activity against various human serine proteases. The Ki value represents the concentration of inhibitor required to decrease the maximum rate of the enzyme-catalyzed reaction by half and is a measure of the inhibitor's potency.

| Enzyme Target | Benzamidine Ki (μM) | Reference(s) |

| Tryptase | 20 | [4] |

| Trypsin | 21 | [4] |

| Trypsin | 35 | [3][5] |

| uPA (Urokinase-type Plasminogen Activator) | 97 | [4] |

| Factor Xa | 110 | [4] |

| Thrombin | 220 | [3][5] |

| Thrombin | 320 | [4] |

| Plasmin | 350 | [3][5] |

| tPA (Tissue Plasminogen Activator) | 750 | [4] |

Note: Variations in Ki values can arise from different experimental conditions and assay formats.

Experimental Protocols for Studying Protein Interactions

Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are essential for characterizing the binding interactions between 4-Hydroxybenzamidine and its target proteins.

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.[6][7][8]

Detailed ITC Protocol:

-

Sample Preparation (Crucial Step):

-

Prepare a sufficient quantity of the target protein and this compound.

-

Dialyze both the protein and the inhibitor solution extensively against the same buffer to minimize heats of dilution, which can obscure the binding signal.[8] Small differences in pH or buffer components can cause significant artifacts.[8]

-

Degas all solutions immediately before use to prevent air bubbles from interfering with the measurement.[8]

-

Accurately determine the molar concentrations of the protein and the inhibitor. Errors in concentration directly affect the calculated stoichiometry and binding constant.[8]

-

-

Instrument Setup:

-

Thoroughly clean the sample cell and injection syringe with the dialysis buffer.

-

Load the target protein into the sample cell (typically 5-50 µM).[8]

-

Load the 4-Hydroxybenzamidine solution into the injection syringe. The inhibitor concentration should be at least 10-fold higher than the protein concentration (typically 50-500 µM) to ensure saturation is reached.[8]

-

Place the apparatus in an adiabatic jacket and allow the system to equilibrate to the desired temperature (e.g., 25°C).[6][9]

-

-

Titration Experiment:

-

Perform a series of small, sequential injections (e.g., 10 µL aliquots) of the inhibitor solution into the protein-filled sample cell.[9][10]

-

The instrument measures the differential power required to maintain zero temperature difference between the sample cell and a reference cell containing only buffer.[6]

-

Each injection produces a heat pulse that is integrated to determine the heat change for that injection.

-

-

Data Analysis:

-

Plot the heat change per injection against the molar ratio of inhibitor to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model).

-

The fitting process yields the key thermodynamic parameters: KD (dissociation constant), n (stoichiometry), and ΔH (enthalpy of binding). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.[8]

-

Caption: A generalized workflow for studying protein-inhibitor interactions using ITC.

SPR is a label-free optical technique that measures real-time changes in the refractive index at the surface of a sensor chip, allowing for the detailed analysis of binding kinetics (association rate, ka; dissociation rate, kd) and affinity (KD).[11][12]

Detailed SPR Protocol:

-

Sensor Chip Preparation and Ligand Immobilization:

-

Select a sensor chip with appropriate surface chemistry (e.g., CM5 dextran matrix).

-

Activate the surface, typically using a mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

-

Immobilize one of the binding partners (the "ligand," usually the protein) to the chip surface via covalent coupling (e.g., amine coupling).[12]

-

Deactivate any remaining active esters on the surface using ethanolamine.[13] A reference flow cell should be prepared similarly but without the immobilized ligand to subtract bulk refractive index changes.

-

-

Analyte Interaction Analysis:

-

Prepare a series of precise dilutions of the other binding partner (the "analyte," in this case, 4-Hydroxybenzamidine) in a suitable running buffer.

-

Inject the analyte solutions sequentially over both the ligand and reference flow cells at a constant flow rate.

-

The SPR instrument detects changes in the refractive index, proportional to the mass bound to the surface, and records this as a response in Resonance Units (RU).[12][13]

-

-

Data Acquisition (Sensorgram):

-

The resulting plot of RU versus time is called a sensorgram, which has distinct phases:

-

Association: During analyte injection, binding to the immobilized ligand causes an increase in RU.[11]

-

Steady-state: The curve may plateau if the association and dissociation rates become equal.

-

Dissociation: When the injection is replaced with running buffer, the analyte dissociates, causing a decrease in RU.[11]

-

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to correct for non-specific binding and bulk effects.

-

Fit the association and dissociation curves from multiple analyte concentrations to a kinetic binding model (e.g., 1:1 Langmuir binding).

-

This analysis yields the association rate constant (ka) and the dissociation rate constant (kd).

-

The equilibrium dissociation constant (KD) is calculated as the ratio kd/ka.

-

Caption: Key steps in an SPR experiment for kinetic and affinity analysis.

Conclusion

This compound is a powerful and accessible reagent for scientists studying protein-ligand interactions, particularly within the serine protease family. Its utility as a competitive inhibitor, combined with modern biophysical techniques like ITC and SPR, allows for a thorough characterization of the thermodynamic and kinetic parameters that govern molecular recognition. The detailed protocols and conceptual frameworks provided in this guide serve as a practical resource for researchers aiming to leverage this compound in their drug discovery and biochemical research efforts.

References

- 1. chemimpex.com [chemimpex.com]

- 2. goldbio.com [goldbio.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 7. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]

- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 9. bmmj.org [bmmj.org]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. google.com [google.com]

- 13. Use of a Surface Plasmon Resonance Method To Investigate Antibiotic and Plasma Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

4-Hydroxybenzamidine Hydrochloride: A Potential Scaffold for Antiviral Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

While direct antiviral research applications of 4-Hydroxybenzamidine hydrochloride are not extensively documented in publicly available literature, the broader class of benzamidine and structurally related benzimidazole derivatives has demonstrated significant potential in the field of antiviral drug discovery. This technical guide consolidates the existing knowledge on the antiviral activities of these related compounds, providing a framework for investigating the potential of this compound as a novel antiviral agent. This document outlines potential viral targets, plausible mechanisms of action, and detailed experimental protocols for future in vitro screening.

Introduction to Benzamidine Derivatives in Antiviral Research

Benzamidine and its derivatives are a class of compounds characterized by a benzene ring substituted with an amidinium group. This structural motif has been identified in various molecules with therapeutic properties. In the context of virology, research has primarily focused on the antiviral effects of more complex benzamidine and benzimidazole derivatives. These studies have revealed activity against a range of viruses, suggesting that the core benzamidine structure could serve as a valuable scaffold for the development of new antiviral therapies.

Antiviral Activity of Related Benzamidine and Benzimidazole Compounds

Although specific data for this compound is lacking, studies on related compounds provide insights into its potential antiviral applications.

2.1. Influenza Virus

Certain benzamidine derivatives have shown a significant antiviral effect against influenza virus strains A2/Adachi and B/Lee in in vivo studies.[1][2][3] The mechanism of action is thought to involve the inhibition of virus-induced inflammation, which plays a crucial role in the pathogenesis of influenza infections.[1][2][3]

2.2. Hepatitis C Virus (HCV)

Benzimidazole-based inhibitors have been identified as potent allosteric inhibitors of the HCV RNA-dependent RNA polymerase (RdRP).[4] These compounds do not compete with nucleotide substrates but rather bind to a different site on the enzyme, inducing a conformational change that inhibits its function.[4] This allosteric inhibition prevents the elongation step of viral RNA synthesis.[4]

2.3. Other Viruses

The structural adaptability of benzimidazole derivatives allows for modifications that can target various viral processes, including genome replication, protein processing, and viral entry into host cells.[5] This versatility makes them promising candidates for broad-spectrum antiviral agents.[5]

Potential Mechanisms of Antiviral Action for this compound

Based on the known activities of its analogues, this compound could potentially exert antiviral effects through several mechanisms:

-

Enzyme Inhibition: The amidine group can act as a bioisostere for other functional groups, enabling it to interact with the active sites of viral enzymes such as proteases or polymerases.

-

Allosteric Modulation: Similar to the benzimidazole inhibitors of HCV RdRP, this compound might bind to allosteric sites on viral enzymes, leading to non-competitive inhibition.

-

Inhibition of Viral Entry: Some benzimidazole derivatives are known to interfere with the initial stages of viral infection by preventing attachment to or entry into host cells.[5]

-

Modulation of Host Factors: The anti-inflammatory effects observed with some benzamidine derivatives suggest a potential host-directed antiviral activity.[1][2][3]

Quantitative Data on Related Compounds

While no quantitative antiviral data for this compound was found, the following table summarizes the types of data that are typically generated in antiviral screening studies.

| Compound Class | Virus | Assay Type | Key Parameters | Reported Values | Reference |

| Benzamidine Derivatives | Influenza A, B | In vivo | - | High antiviral effect | [1][2][3] |

| Benzimidazole Derivatives | Hepatitis C Virus | Cell-based replicon | IC50 | Micromolar range | [4] |

Table 1: Representative Antiviral Activity of Benzamidine and Benzimidazole Derivatives. IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols for Antiviral Screening

The following are detailed methodologies for key experiments to evaluate the antiviral potential of this compound.

5.1. Cytopathic Effect (CPE) Reduction Assay

This assay is a primary screening method to assess the ability of a compound to protect cells from virus-induced death.[6]

Protocol:

-

Cell Seeding: Seed a suitable host cell line (e.g., Vero E6, MDCK) in 96-well plates to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Infection: Infect the cell monolayers with the target virus at a predetermined multiplicity of infection (MOI).

-

Treatment: Immediately after infection, add the different concentrations of the test compound to the wells. Include untreated infected (virus control) and untreated uninfected (cell control) wells.

-

Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 2-5 days).

-

Quantification: Stain the cells with a viability dye (e.g., crystal violet, neutral red) and measure the absorbance.

-

Data Analysis: Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) from dose-response curves. The selectivity index (SI) is calculated as CC50/EC50.

5.2. Plaque Reduction Assay

This assay quantifies the reduction in the number of infectious virus particles.

Protocol:

-

Cell Seeding and Infection: Seed host cells in 6- or 12-well plates and infect with the virus to produce 50-100 plaques per well.

-

Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of this compound.

-

Incubation: Incubate the plates until plaques are visible.

-

Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the plaque reduction percentage for each compound concentration and determine the 50% inhibitory concentration (IC50).

5.3. Quantitative PCR (qPCR) Assay

This assay measures the reduction in viral RNA or DNA levels.

Protocol:

-

Infection and Treatment: Infect cells with the virus and treat with different concentrations of the compound as described for the CPE assay.

-

RNA/DNA Extraction: At a specific time point post-infection, extract total RNA or DNA from the cells.

-

Reverse Transcription (for RNA viruses): Synthesize cDNA from the extracted RNA using a reverse transcriptase.

-

qPCR: Perform qPCR using primers and probes specific to a viral gene.

-

Data Analysis: Quantify the viral genome copy number and determine the EC50 based on the reduction in viral nucleic acid levels.

Visualizing Experimental Workflows and Potential Mechanisms

6.1. Experimental Workflow for Antiviral Screening

References

- 1. Mechanism of Action of Anti-Influenza Benzamidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of anti-influenza benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rroij.com [rroij.com]

- 6. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

Methodological & Application

Application Notes and Protocols for 4-Hydroxybenzamidine Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzamidine hydrochloride is a synthetic small molecule and a known reversible inhibitor of serine proteases.[1][2][3] Serine proteases are a large family of enzymes that cleave peptide bonds in proteins, playing crucial roles in a vast array of physiological and pathological processes, including coagulation, inflammation, and cell signaling. Due to its inhibitory activity, this compound is a valuable tool for researchers studying the function of serine proteases in various biological contexts, including cell culture-based assays.

These application notes provide a comprehensive overview of the use of this compound in cell culture, with a focus on establishing appropriate experimental conditions and assessing its impact on cell viability and proliferation. While specific effects on intracellular signaling pathways are not extensively documented in publicly available literature, this document provides a foundational protocol for researchers to begin their investigations.

Mechanism of Action

This compound acts as a competitive inhibitor of trypsin-like serine proteases.[3] It binds to the active site of these enzymes, preventing the binding and cleavage of their natural substrates. The inhibitory constants (Ki) for this compound against various serine proteases have been determined, indicating its potency.[1][2][3] By inhibiting serine protease activity, this compound can modulate the signaling pathways that are regulated by these enzymes.

Data Presentation

Inhibitory Activity of Benzamidine Derivatives against Serine Proteases

| Compound | Protease | Ki (μM) |

| Benzamidine | Trypsin | 35[2] |

| Benzamidine | Plasmin | 350[2] |

| Benzamidine | Thrombin | 220[2] |

| Benzamidine hydrochloride | Tryptase | 20[3] |

| Benzamidine hydrochloride | Trypsin | 21[3] |

| Benzamidine hydrochloride | uPA | 97[3] |

| Benzamidine hydrochloride | Factor Xa | 110[3] |

| Benzamidine hydrochloride | Thrombin | 320[3] |

| Benzamidine hydrochloride | tPA | 750[3] |

Note: Data for the closely related compound benzamidine is included for comparative purposes.

Cytotoxicity of a Structurally Related Benzamide Derivative

| Cell Line | Cell Type | IC50 (μM) after 48h |

| MCF-7 | Breast Cancer | ~10-25[1] |

| MDA-MB-231 | Breast Cancer | ~5-25[1] |

Note: This data is for a different benzamide derivative and should be used as a preliminary reference for designing concentration ranges for this compound cytotoxicity studies.[1]

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a chosen cell line. This is a critical first step to identify a suitable concentration range for subsequent experiments.

Materials:

-

This compound

-

Cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

-

Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

-

-

Incubation:

-

Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully aspirate the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of blank wells (medium with MTT and DMSO only).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-